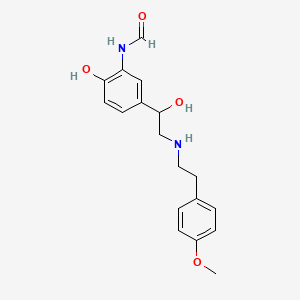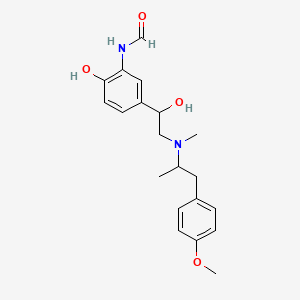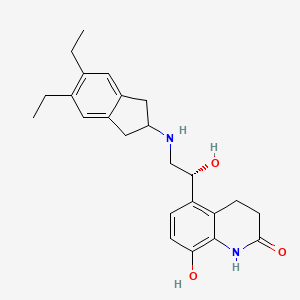![molecular formula C24H18N4O5 B602174 3-[[2'-(5-Oxo-4,5-dihydro-1,2,4-oxadiazole-3-yl)-4-biphenylyl]methyl]-2-oxo-2,3-dihydro-1H-benzoimidazole-4-carboxylic acid methyl ester CAS No. 1403474-78-1](/img/structure/B602174.png)
3-[[2'-(5-Oxo-4,5-dihydro-1,2,4-oxadiazole-3-yl)-4-biphenylyl]methyl]-2-oxo-2,3-dihydro-1H-benzoimidazole-4-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A compound’s description typically includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its physical appearance .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It can include the starting materials, reaction conditions, and the sequence of chemical reactions .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include information about its reactivity, the products formed during the reaction, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Application in Pharmaceutical Analysis
Field
Pharmaceutical Analysis
Summary of the Application
The compound, known as Azilsartan Impurity J, is used in the pharmaceutical industry, particularly in the analysis of Azilsartan, a drug used to treat high blood pressure . The presence of this impurity and its quantification is crucial in ensuring the safety and efficacy of the drug.
Methods of Application
A stability-indicating RP-HPLC method was developed for the quantification of Azilsartan and its related substances, including Azilsartan Impurity J . The method uses a Develosil ODS-3 column in gradient mode with a mixture of buffer, methanol, and acetonitrile .
Results or Outcomes
The method was validated for specificity, precision, accuracy, and sensitivity. The linearity found in Azilsartan and its impurities was nearing 1, indicating good regression for linearity . The mean recoveries of all impurities in Azilsartan were between 93.0 and 109.7% .
Application in Organic Synthesis
Field
Organic Synthesis
Summary of the Application
The compound is potentially useful in organic synthesis, particularly in the synthesis of heterocyclic compounds .
Methods of Application
The compound can be synthesized through multicomponent reactions involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .
Results or Outcomes
The structure of the synthesized compound was confirmed by 1H, 13C-NMR, and IR spectroscopy, mass spectrometry, and elemental analysis . A procedure for predicting the possible types of its biological activity was carried out for the title compound .
Application in Heterocyclic Compound Synthesis
Field
Organic Chemistry
Summary of the Application
The compound can be used in the synthesis of heterocyclic compounds, which are crucial in the development of new drugs .
Results or Outcomes
The structure of the synthesized compound was confirmed by 1H, 13C-NMR, and IR spectroscopy, mass spectrometry, and elemental analysis .
Application in Antimicrobial and Anticancer Research
Field
Medicinal Chemistry
Summary of the Application
The compound, when incorporated into a series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters, showed promising antimicrobial and anticancer potential .
Methods of Application
The compound was synthesized and evaluated in vitro for its antimicrobial and anticancer potential .
Results or Outcomes
One of the synthesized compounds was found to be almost equipotent to the standard drug, norfloxacin, against Escherichia coli and emerged as the most potent antimicrobial agent . Another compound was more potent than the standard drug 5-fluorouracil against HCT-116, a colon cancer cell line .
Application in Drug Discovery
Field
Drug Discovery
Summary of the Application
The compound, as part of the imidazole group, can be used in the development of new drugs . Imidazole has become an important synthon in the development of new drugs .
Methods of Application
The compound can be synthesized and evaluated in vitro for its potential therapeutic activities .
Results or Outcomes
The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Application in Anti-Infective Research
Summary of the Application
The compound, as part of the 1,2,4-oxadiazoles group, can be used in the development of anti-infective agents .
Methods of Application
The compound can be synthesized and evaluated in vitro for its potential as an anti-infective agent .
Results or Outcomes
Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O5/c1-32-22(29)18-7-4-8-19-20(18)28(23(30)25-19)13-14-9-11-15(12-10-14)16-5-2-3-6-17(16)21-26-24(31)33-27-21/h2-12H,13H2,1H3,(H,25,30)(H,26,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOITPRMCZPASX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2'-(5-Oxo-4,5-dihydro-1,2,4-oxadiazole-3-yl)-4-biphenylyl]methyl]-2-oxo-2,3-dihydro-1H-benzoimidazole-4-carboxylic acid methyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

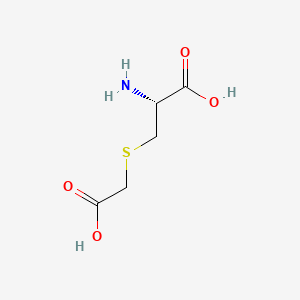
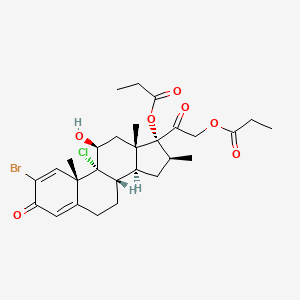
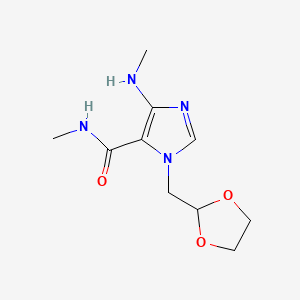
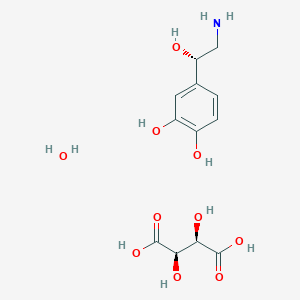
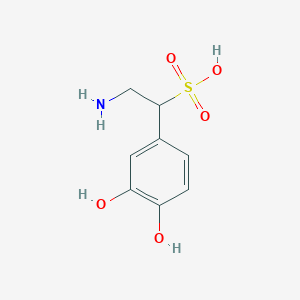

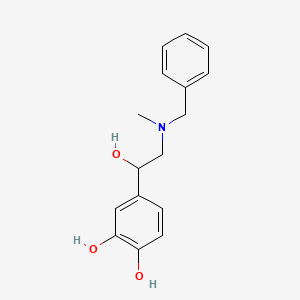
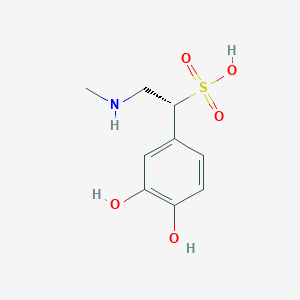
![8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602107.png)
